N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
This compound features a multi-heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a 4,6-dimethyl-2-oxopyridinone moiety, and an acetamide bridge linked to a 4-bromo-2-fluorophenyl group. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the pyridinone core contributes to planar geometry, enhancing π-π stacking interactions. The bromo and fluoro substituents on the phenyl ring modulate electron density and steric effects, influencing solubility and target affinity .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClFN4O3/c1-12-9-13(2)30(11-19(31)27-18-8-5-15(24)10-17(18)26)23(32)20(12)22-28-21(29-33-22)14-3-6-16(25)7-4-14/h3-10H,11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNSVXKJBMLPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Br)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent research findings, including mechanisms of action, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 466.78 g/mol. The structure features multiple pharmacophores, including a 1,2,4-oxadiazole ring and a pyridine derivative, which are known to contribute to biological activity.
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities, particularly in anticancer and antimicrobial applications. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as:
- Induction of Apoptosis : Some derivatives have been reported to increase the expression levels of pro-apoptotic proteins such as p53 and activate caspases in cancer cell lines like MCF-7, leading to programmed cell death .
- Antimicrobial Activity : The compound shows promise against various bacterial strains and has been evaluated for its effectiveness against Mycobacterium tuberculosis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Substitution Patterns : Variations in the substitution on the oxadiazole ring can enhance or diminish activity against specific targets. For instance, introducing electron-withdrawing groups has been shown to improve anticancer efficacy .
- Hybridization with Other Pharmacophores : The combination of oxadiazole with other active moieties has led to compounds with synergistic effects against cancer cells .
Case Study 1: Anticancer Activity
A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The most potent derivative showed an IC50 value of 0.65 µM against MCF-7 cells .
Case Study 2: Antitubercular Activity
Another investigation focused on the antitubercular properties of related compounds found that certain derivatives demonstrated promising inhibitory effects against Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MIC) in the low micromolar range .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Bond Parameters and Conformational Analysis
- Bond Lengths : The target compound’s acetamide C–N bond (1.347–1.401 Å) aligns with reported values for N-(4-bromophenyl)acetamide derivatives . However, the 4-chlorophenyl-oxadiazole linkage introduces rigidity, reducing torsional flexibility compared to triazole-based analogs .
- Dihedral Angles: The dihedral angle between the 4-bromo-2-fluorophenyl and pyridinone rings is expected to exceed 66.4° observed in N-(4-bromophenyl)-2-phenylacetamide derivatives due to steric clashes from the ortho-fluoro substituent . This impacts crystal packing and solubility.
Pharmacological Implications
- 1,2,4-Oxadiazole vs. Triazole Cores : Oxadiazole-containing compounds (e.g., target compound, ) exhibit higher metabolic stability than triazole derivatives (e.g., ) due to reduced susceptibility to enzymatic hydrolysis.
- Halogen Effects: The 4-chlorophenyl group on the oxadiazole ring enhances lipophilicity and target affinity compared to non-halogenated analogs. Conversely, the 4-bromo-2-fluorophenyl group may improve membrane permeability over 4-isopropylphenyl derivatives .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, oxadiazole formation can be achieved via cyclization of amidoximes with carboxylic acid derivatives under microwave irradiation (60–80°C, 2–4 hours), yielding 70–85% purity. Pyridine ring substitution may require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with halogenated aryl groups, optimized at 90°C in DMF/H₂O with NaHCO₃ as a base . Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to >95% purity.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole Formation | Amidoxime, TFA, 70°C, 3h | 78 | 82 |
| Pyridine Substitution | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C, 12h | 65 | 95 |
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole (δ 8.2–8.5 ppm for aromatic protons adjacent to oxadiazole) and pyridine ring substitution patterns (δ 2.3–2.6 ppm for methyl groups).
- FT-IR : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and oxadiazole ring vibrations (960–980 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₂₄H₁₉BrClFN₃O₃, exact mass 552.02) with <2 ppm error .
Q. What safety protocols are critical during handling?
- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers.
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
Contradictions often arise from residual solvents or regioisomeric impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for oxadiazole and pyridine rings. Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify misassigned peaks . For trace impurities (>0.5%), employ HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) to isolate and characterize byproducts.
Q. What computational strategies predict bioactivity and binding modes?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions. The oxadiazole moiety often engages in π-π stacking with Phe residues, while the acetamide group forms hydrogen bonds .
- QSAR Models : Train models on analogs with reported IC₅₀ values (e.g., against cancer cell lines) using descriptors like logP, polar surface area, and H-bond acceptors .
Q. How is single-crystal X-ray diffraction used to resolve structural ambiguities?
Crystallize the compound in ethanol/dichloromethane (slow evaporation). X-ray data (Mo-Kα radiation, λ = 0.71073 Å) at 298 K confirm bond lengths (e.g., C-O in oxadiazole: 1.23–1.26 Å) and dihedral angles between aromatic rings, critical for validating synthetic accuracy .
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R Factor | <0.05 |
| C-O Bond Length | 1.24 Å |
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Variations : Replace 4-chlorophenyl with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects.
- Biological Assays : Test analogs against enzyme panels (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with computational descriptors to refine SAR .
Q. What methods validate intermediates during multi-step synthesis?
Use in-situ FT-IR to monitor reaction progress (e.g., disappearance of carbonyl peaks in intermediates). For unstable intermediates, employ low-temperature NMR (−40°C in CD₂Cl₂) to prevent degradation. LC-MS tracking at each step ensures intermediates meet purity thresholds (>90%) before proceeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
